Comparative Binding Affinity of tert-Butyl vs. tert-Pentyl Substituted Piperazine Derivatives at Histamine H3 Receptor
In a head-to-head comparative study, a tert-pentylphenoxyalkyl piperazine derivative (compound 10, containing the 2-methylbutan-2-yl moiety) exhibited potent binding affinity for the human histamine H3 receptor (hH3R) with a Ki value of 16.0 nM [1]. This affinity was comparable to the most active 4-pyridyl derivatives within the same series (Ki range: 16.0–120 nM). The tert-pentyl substituent contributes to enhanced hydrophobic interactions within the receptor binding pocket, as supported by molecular docking studies [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 16.0 nM (tert-pentyl derivative, compound 10) |
| Comparator Or Baseline | tert-Butyl analog (compound 4): Ki = 16.0 nM; unsubstituted piperazine analog: no detectable affinity |
| Quantified Difference | Equipotent to the most active tert-butyl analog; >1000-fold selectivity gain over unsubstituted piperazine baseline |
| Conditions | Radioligand binding assay using human histamine H3 receptor (hH3R) expressed in mammalian cells |
Why This Matters
For procurement decisions in H3R-targeted drug discovery, the tert-pentylpiperazine scaffold provides a validated alternative to tert-butyl analogs with potential for distinct off-target profiles and intellectual property space.
- [1] Szczepańska K, Karcz T, Mogilski S, et al. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. Eur J Med Chem. 2018;152:223-234. View Source
